(R)-Terazosin

Alpha-1 adrenoceptor Alpha-2B adrenoceptor Receptor Binding

Choose (R)-Terazosin for unambiguous α1-adrenoceptor pharmacology. Unlike the racemate or S-enantiomer, this pure R-stereoisomer exhibits markedly lower α2B-adrenoceptor affinity (Ki=37.4 nM vs 7.1 nM for S-terazosin), delivering superior α1/α2B selectivity. In tissues co-expressing α1 and α2 subtypes, [³H]R-Terazosin selectively labels α1-adrenoceptors, simplifying receptor quantification. Stereoselective pharmacokinetics give 1.68-fold higher AUC than the S-enantiomer, ensuring predictable PK/PD modeling. Ideal as a radioligand probe or for in vivo studies where enantiomeric purity is critical. Verified enantiomeric purity via validated Chiralpak IC HPLC method.

Molecular Formula C19H25N5O4
Molecular Weight 387.4 g/mol
Cat. No. B1165983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Terazosin
Molecular FormulaC19H25N5O4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
InChIInChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m1/s1
InChIKeyVCKUSRYTPJJLNI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Terazosin Procurement: A Selective Alpha-1 Adrenoceptor Tool for Stereospecific Research


(R)-Terazosin is the R-enantiomer of the quinazoline-based α1-adrenoceptor antagonist terazosin [1]. Unlike the racemic mixture, this single stereoisomer demonstrates a distinct pharmacological profile, including a lower binding affinity for the α2B-adrenoceptor subtype, resulting in a greater functional selectivity for α1-adrenoceptors compared to its S-enantiomer or the racemate [2]. It is utilized as a selective radioligand to study α1-adrenoceptor subtypes in complex biological tissues, enabling the differentiation of receptor subpopulations that is not possible with non-selective probes [1].

Why Racemic Terazosin or (S)-Terazosin Cannot Substitute for (R)-Terazosin in Targeted Research


The use of racemic terazosin or its S-enantiomer introduces significant confounding variables in pharmacological studies. Critically, (R)-Terazosin exhibits a unique α2B-adrenoceptor binding profile distinct from both the racemate and (S)-terazosin, with a lower potency at these sites [1]. Furthermore, (R)-Terazosin is subject to stereoselective pharmacokinetics in vivo, resulting in higher and more sustained plasma concentrations compared to its antipode [2]. Substituting with the racemate or the S-enantiomer would therefore produce a different and less interpretable pharmacological outcome, particularly in studies requiring high α1/α2B selectivity or consistent exposure.

(R)-Terazosin: Quantified Differentiation Data for Informed Research Procurement


(R)-Terazosin vs. Racemic and (S)-Terazosin: Selectivity for α1- over α2B-Adrenoceptors

In a direct comparative radioligand binding study, (R)-Terazosin showed lower potency for α2B-adrenoceptors compared to both racemic terazosin and its S-enantiomer. The K_i values for α2B binding were 37.4 nM for (R)-terazosin, 11.2 nM for racemic terazosin, and 7.1 nM for (S)-terazosin, as measured in NG108-15 cell membranes [1]. This lower affinity confers a higher functional selectivity for α1- over α2B-adrenoceptors.

Alpha-1 adrenoceptor Alpha-2B adrenoceptor Receptor Binding

(R)-Terazosin vs. (S)-Terazosin: Stereoselective Pharmacokinetics Leading to Higher In Vivo Exposure

The pharmacokinetics of terazosin are stereoselective in humans. Following a single 2 mg oral dose of racemic terazosin, the plasma concentrations of (R)-terazosin were consistently higher than those of (S)-terazosin at all measured time points. The area under the plasma concentration-time curve (AUC(0-∞)) for (R)-terazosin was 1.68-fold greater than that for (S)-terazosin (P < 0.01) [1].

Pharmacokinetics Stereoselectivity Bioanalysis

(R)-Terazosin vs. Racemic and (S)-Terazosin: Utility as a Selective Radioligand for α1-Adrenoceptors

In rat neonatal lung membranes containing a mixture of α1- and α2B-adrenoceptors, [3H]R-Terazosin bound to a single high-affinity site, consistent with binding only to α1-adrenoceptors. In contrast, [3H]prazosin, [3H]racemic terazosin, and [3H]S-terazosin all bound to two distinct sites, representing both α1- and α2B-adrenoceptors [1].

Radioligand Binding Alpha-1 adrenoceptor Tissue Pharmacology

(R)-Terazosin vs. (S)-Terazosin: Differential Displacemental Potency at α1-Adrenoceptor Subtypes in Rat Heart and Bovine Prostate

In competitive displacement assays using tissue homogenates, (R)-Terazosin exhibited significantly weaker displacement of the radioligand from the α1-High adrenoceptor subtype in rat heart and bovine prostate compared to (S)-terazosin (p<0.01) [1]. A similar, though less pronounced, difference was observed at the α1-Low subtype in bovine prostate (p<0.05) [1].

Alpha-1 adrenoceptor subtypes Tissue pharmacology Radioligand displacement

Analytical Method for Verifying and Isolating High-Purity (R)-Terazosin

A validated HPLC method using a Chiralpak IC stationary phase enables the baseline separation and quantitative analysis of (R)-terazosin from its S-enantiomer and related impurities [1]. Under optimized conditions, the method achieves a limit of detection of 10 ng/mL and a limit of quantification of 30 ng/mL for each enantiomer, with an assay precision of less than 1.66% RSD [1]. The method also supports semi-preparative isolation, yielding both enantiomers with a purity of ≥99% enantiomeric excess (ee) [1].

Enantiomeric Purity Chiral Chromatography Analytical Chemistry

Optimizing Research Outcomes: Key Application Scenarios for (R)-Terazosin


Differentiating α1-Adrenoceptor Subtypes in Mixed Receptor Populations

In tissues like the central nervous system or vasculature where α1- and α2-adrenoceptor subtypes co-exist, using [3H]R-Terazosin as a radioligand enables the selective labeling of α1-adrenoceptors. Its inability to bind to α2B-adrenoceptors in rat neonatal lung membranes [1] makes it a superior tool compared to [3H]prazosin or racemic [3H]terazosin, which label both receptor families, thus simplifying data interpretation and enabling more precise receptor quantification.

Stereospecific Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

When investigating the in vivo pharmacology of quinazoline α1-antagonists, using the pure (R)-enantiomer eliminates the confounding variable of stereoselective pharmacokinetics. This compound's 1.68-fold higher AUC compared to its antipode [1] ensures that PK/PD modeling is based on a single molecular entity with predictable exposure, rather than an inconsistent mixture of two enantiomers with different metabolic fates.

Investigating the Role of α2B-Adrenoceptors in Physiological Responses

Given its uniquely low affinity for α2B-adrenoceptors (K_i = 37.4 nM) compared to (S)-terazosin (K_i = 7.1 nM) [1], (R)-Terazosin can be used as a pharmacological tool to dissect the specific contributions of α1-adrenoceptors versus α2B-adrenoceptors in complex physiological responses. Experiments using (R)-Terazosin can help attribute effects to α1-blockade, while comparing its effects to those of (S)-terazosin can reveal α2B-mediated components.

Validating Analytical Methods for Chiral Purity in Research Batches

The established HPLC method on a Chiralpak IC column provides a robust and validated approach for the quality control of purchased (R)-Terazosin [1]. This method is directly applicable to verifying the enantiomeric purity of the compound as received, ensuring it meets the required specifications (e.g., ≥99% ee) and that no racemization or cross-contamination with the S-enantiomer has occurred, thereby safeguarding the integrity of subsequent experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Terazosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.